molecular formula C14H20N2O2 B4180114 N-4-morpholinyl-4-phenylbutanamide

N-4-morpholinyl-4-phenylbutanamide

Cat. No.: B4180114
M. Wt: 248.32 g/mol
InChI Key: AVJZOBTYXOPSBQ-UHFFFAOYSA-N
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Description

N-4-Morpholinyl-4-phenylbutanamide is a synthetic organic compound characterized by a butanamide backbone (CH2CH2CH2CO-NH2) with a phenyl group at the 4-position and a morpholinyl substituent on the nitrogen atom. The morpholine ring, a six-membered heterocycle containing oxygen and nitrogen, enhances the compound’s hydrogen-bonding capacity and solubility in polar solvents.

Properties

IUPAC Name

N-morpholin-4-yl-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c17-14(15-16-9-11-18-12-10-16)8-4-7-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJZOBTYXOPSBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NC(=O)CCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-4-morpholinyl-4-phenylbutanamide to key analogs, focusing on structural variations, physicochemical properties, and pharmacological implications.

Table 1: Structural and Functional Comparison of Selected Butanamide Derivatives

Compound Name CAS Number Molecular Formula Key Substituents Pharmacological Activity Physical Properties References
4-(4-Ethylphenoxy)-N-(4-morpholinylphenyl)butanamide 453584-34-4 C22H28N2O3 4-Ethylphenoxy, morpholinylphenyl Not specified -
4-Methoxybutyrylfentanyl - C24H31N3O2 Methoxyphenyl, piperidinyl, phenethyl Opioid receptor agonist White powder
N-Hydroxy-4-phosphonobutanamide 146086-80-8 C4H10NO4P Hydroxy, phosphono Enzyme inhibition (e.g., metalloproteases) -
N-(4-Ethoxyphenyl)-4-phenylbutanamide 430464-32-7 C18H21NO2 Ethoxyphenyl Not specified -
N-Phenylmorpholine-4-carboxamide 4559-92-6 C11H14N2O2 Phenyl, morpholine carboxamide Not specified -

Structural Modifications and Bioactivity

4-(4-Ethylphenoxy)-N-(4-Morpholinylphenyl)butanamide
  • Key Features: Incorporates a 4-ethylphenoxy group at the butanamide’s 4-position and a morpholinylphenyl substituent on the nitrogen.
4-Methoxybutyrylfentanyl
  • Key Features : A fentanyl analog with a methoxyphenyl group and piperidinyl-phenethyl chain.
  • Implications : The piperidinyl-phenethyl moiety is critical for opioid receptor binding, highlighting how nitrogen-containing heterocycles and aromatic groups drive activity. Unlike this compound, this compound’s structure aligns with potent opioid agonists, underscoring the importance of substituent selection in drug design .
N-Hydroxy-4-Phosphonobutanamide
  • Key Features: Replaces the morpholinyl group with a phosphono moiety and adds a hydroxy group.
  • Implications: The phosphono group confers chelating properties, making this compound a candidate for inhibiting metalloproteases or other metal-dependent enzymes. Its polar nature contrasts with the more lipophilic morpholinyl derivatives .
N-(4-Ethoxyphenyl)-4-Phenylbutanamide
  • Key Features : Substitutes the morpholinyl group with an ethoxyphenyl ring.
N-Phenylmorpholine-4-Carboxamide
  • Key Features : Shorter carbon chain (carboxamide vs. butanamide) with a morpholine ring directly attached to the amide.
  • Implications : The compact structure may limit conformational flexibility, affecting binding to larger protein targets. This contrasts with the extended butanamide backbone of the parent compound .

Physicochemical Properties

  • Polarity: Morpholinyl and phosphono groups improve solubility in polar solvents, which is advantageous for bioavailability .
  • Molecular Weight : Larger derivatives (e.g., C22H28N2O3 in ) may face challenges in complying with drug-likeness criteria (e.g., Lipinski’s rule of five).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-4-morpholinyl-4-phenylbutanamide
Reactant of Route 2
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